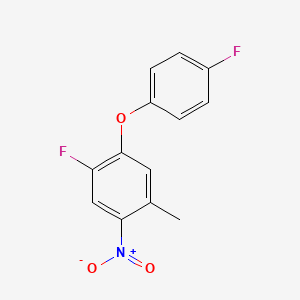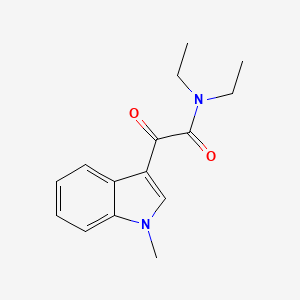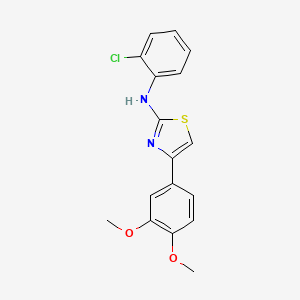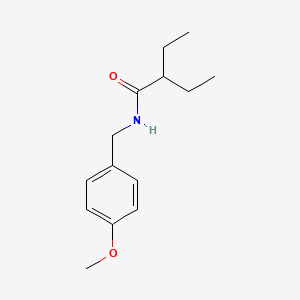
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide, also known as IQ-1S, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research and treatment. IQ-1S belongs to the family of quinolinecarboxamides, which are known for their ability to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
作用機序
The mechanism of action of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide involves its ability to bind to and inhibit the activity of the protein TCF4, which is a transcription factor that plays a key role in the Wnt/β-catenin signaling pathway. By inhibiting the activity of TCF4, this compound can prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell migration and invasion, and the suppression of tumor growth in animal models. In addition, this compound has been shown to have minimal toxicity in normal cells, suggesting that it may be a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide for lab experiments is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, one limitation of this compound is that it can be difficult to synthesize and purify, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide, including:
1. Development of more efficient synthesis methods to increase the availability of this compound for research purposes.
2. Investigation of the potential for this compound to be used in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
3. Exploration of the potential for this compound to be used in the prevention or treatment of other diseases that are associated with dysregulation of the Wnt/β-catenin signaling pathway, such as osteoporosis and Alzheimer's disease.
4. Investigation of the potential for this compound to be used as a diagnostic tool for cancer, based on its ability to inhibit the activity of the Wnt/β-catenin signaling pathway in cancer cells.
合成法
The synthesis of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide involves a series of chemical reactions that start with the conversion of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol, followed by the formation of an isoxazole ring and the addition of a quinolinecarboxylic acid group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide has been shown to have a range of potential applications in cancer research and treatment. Studies have demonstrated that this compound can inhibit the activity of the Wnt/β-catenin signaling pathway, which is known to play a critical role in the development and progression of many types of cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
特性
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(21-18-10-11-24-22-18)15-12-17(13-6-2-1-3-7-13)20-16-9-5-4-8-14(15)16/h1-12H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDIKSIXQVQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)

![5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5697150.png)

![N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5697157.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)




![3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5697207.png)

![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5697218.png)
![2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5697223.png)